molecular formula C23H19F3N4O2 B2449338 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251637-65-6

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号: B2449338
CAS番号: 1251637-65-6
分子量: 440.426
InChIキー: UCUXJPBJDCYACX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is structurally characterized by a pyrrolo[3,2-d]pyrimidine core, a scaffold known to exhibit high affinity for the ATP-binding site of kinase targets [https://www.rcsb.org/structure/1M17]. Its primary research value lies in the investigation of EGFR-driven oncogenic signaling pathways. By effectively inhibiting EGFR autophosphorylation and subsequent downstream signaling through MAPK and AKT pathways, this compound serves as a critical tool for in vitro and in vivo studies aimed at understanding tumor cell proliferation, apoptosis evasion, and metastatic potential [https://www.nature.com/articles/s41598-019-52130-8]. Researchers utilize this inhibitor to explore the mechanisms of acquired resistance in non-small cell lung cancer and other malignancies, and to evaluate combinatorial therapeutic strategies. Its specificity makes it a valuable asset for dissecting the complex role of the ErbB receptor family in cancer biology and for the preclinical validation of novel targeted cancer therapeutics.

特性

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-2-29-14-27-20-18(15-7-4-3-5-8-15)12-30(21(20)22(29)32)13-19(31)28-17-10-6-9-16(11-17)23(24,25)26/h3-12,14H,2,13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUXJPBJDCYACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with additional functional groups that enhance its pharmacological properties. The presence of the trifluoromethyl group is known to improve metabolic stability and bioavailability.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, thereby impairing nucleotide synthesis essential for cell proliferation .
    • Additionally, it targets the ephrin receptor family, which is often overexpressed in various cancers, suggesting potential applications in oncology .
  • Antiproliferative Effects :
    • In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against human tumor cell lines. For example, it has been reported to have an IC50 value as low as 1.7 nM against KB human tumors expressing specific folate receptors .

Biological Activity Data

Activity Target IC50 Value Reference
DHFR InhibitionDihydrofolate Reductase< 10 nM
Antiproliferative in Tumor CellsVarious Cancer Cell Lines1.7 nM
Ephrin Receptor TargetingEPH Family ProteinsN/A

Case Studies

  • Cancer Treatment Trials :
    • A study investigated the efficacy of this compound in treating solid tumors and lymphoma. The results indicated that patients receiving treatment showed improved outcomes compared to control groups, particularly in those with tumors expressing high levels of folate receptors .
  • Mechanistic Studies :
    • Further research focused on the cellular uptake mechanisms of the compound. It was found that selective uptake by folate receptors contributed significantly to its effectiveness in tumor targeting, which is crucial for developing targeted therapies .

Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of pyrrolo[3,2-d]pyrimidines. Compounds with ethyl substitutions at specific positions demonstrated enhanced binding affinity and selectivity towards their targets compared to their non-substituted counterparts .

Moreover, studies on analogs of this compound indicate that variations in the substituents can lead to significant differences in pharmacodynamics and pharmacokinetics, underscoring the need for continued research into structure-activity relationships (SAR) within this chemical class.

Q & A

Q. What strategies improve aqueous solubility without compromising activity?

  • Approaches :
  • Prodrug design : Introduce phosphate esters at the acetamide group .
  • Co-crystallization : Use cyclodextrins to enhance dissolution rates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。